

4-Chloro-6-fluoropicolinonitrile SMILES string and InChIKey

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Compound of Interest

Compound Name: 4-Chloro-6-fluoropicolinonitrile

CAS No.: 1807267-53-3

Cat. No.: B6601770

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Technical Guide: 4-Chloro-6-fluoropicolinonitrile Chemical Identity & Structural Analysis

The compound is a di-halogenated picolinonitrile (2-cyanopyridine) featuring a chlorine atom at the C4 position and a fluorine atom at the C6 position. The presence of the electron-withdrawing nitrile group at C2, combined with the pyridine nitrogen, creates a highly electron-deficient system susceptible to nucleophilic aromatic substitution (

).

Core Identifiers

Parameter	Data
IUPAC Name	4-Chloro-6-fluoropyridine-2-carbonitrile
Common Name	4-Chloro-6-fluoropicolinonitrile
CAS Registry Number	1807267-53-3
Molecular Formula	
Molecular Weight	156.54 g/mol
SMILES	<chem>N#Cc1nc(F)cc(Cl)c1</chem>
InChIKey	ZCWKSEZLANRBGU-UHFFFAOYSA-N

Synthetic Utility & Reactivity Profile

Regioselective Nucleophilic Aromatic Substitution ()

The reactivity of **4-chloro-6-fluoropicolinonitrile** is defined by the interplay between the leaving group ability (

) and the activation provided by the ring nitrogen and the nitrile group.^[1]

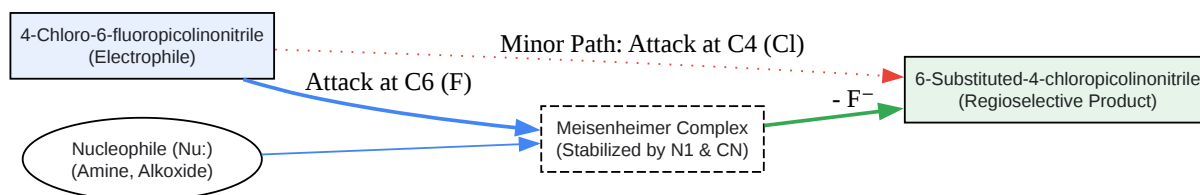
- Activation: The pyridine nitrogen activates the C2, C4, and C6 positions. The nitrile group at C2 further activates C4 (para) and C6 (ortho-like relationship).

- Leaving Group Hierarchy: In

reactions involving activated pyridines, fluoride is a significantly better leaving group than chloride due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.

- Outcome: Nucleophiles (amines, alkoxides, thiols) will preferentially attack the C6 position, displacing the fluorine atom. This regioselectivity allows for the precise construction of 6-substituted-4-chloropicolinonitriles, which can be further derivatized at the C4 position in subsequent steps.

Reactivity Diagram



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Figure 1: Reaction pathway showing the preferential displacement of Fluorine at C6 over Chlorine at C4 due to the enhanced leaving group ability of Fluorine in activated heteroaromatic systems.

Synthesis Protocol

The most robust synthesis involves a controlled Halogen Exchange (Halex) reaction starting from 4,6-dichloropicolinonitrile. This method leverages the higher reactivity of the C6-chlorine (ortho to nitrogen) compared to the C4-chlorine (para to nitrogen) towards fluoride exchange, although over-fluorination to the 4,6-difluoro analog is a common side reaction that must be managed.

Method: Controlled Halex Fluorination

Precursors:

- Substrate: 4,6-Dichloropicolinonitrile (CAS 144760-53-2).[1]
- Fluorinating Agent: Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF).
- Catalyst: 18-Crown-6 (phase transfer catalyst) or Tetraphenylphosphonium bromide.
- Solvent: Anhydrous Sulfolane, DMSO, or NMP.

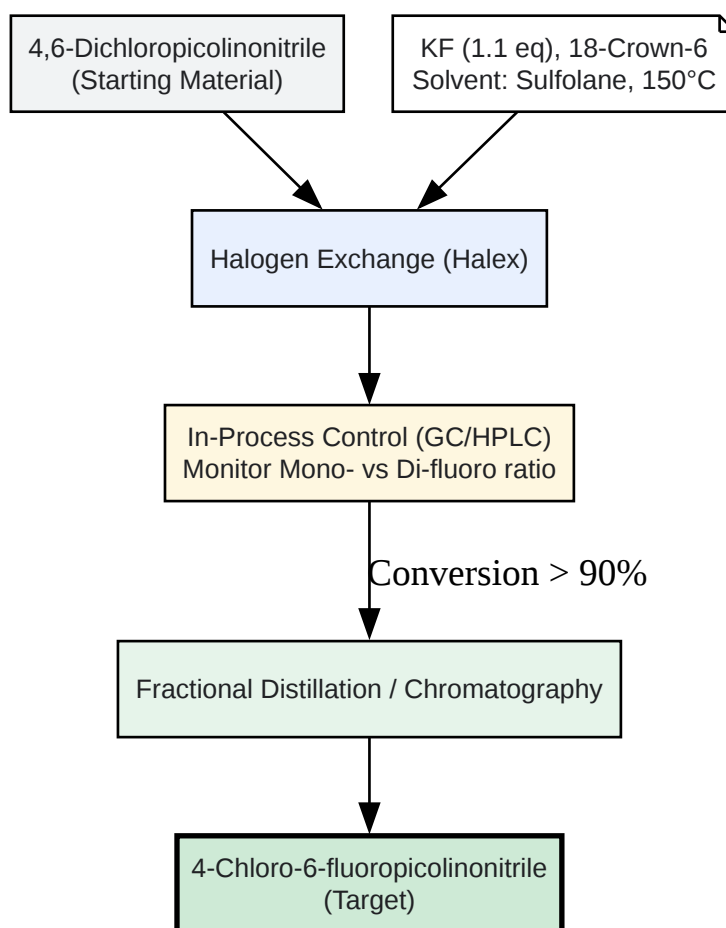
Step-by-Step Protocol:

- Drying: Ensure all reagents, especially the alkali metal fluoride, are strictly anhydrous. Spray-dried KF is preferred.

- Setup: In a dry reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, charge 4,6-dichloropicolinonitrile (1.0 eq) and the polar aprotic solvent (e.g., Sulfolane).
- Addition: Add Anhydrous KF (1.1–1.5 eq). Note: Excess KF promotes di-fluorination. Add catalyst (0.05 eq 18-crown-6).
- Reaction: Heat the mixture to 140–160°C. Monitor reaction progress via GC-MS or HPLC every 30 minutes.
 - Target: Maximize mono-fluoro product while minimizing unreacted starting material and di-fluoro byproduct.
- Quench: Once the ratio of 4-chloro-6-fluoro to 4,6-dichloro is optimal (typically >90% conversion), cool the mixture to room temperature.
- Workup: Dilute with water and extract with Ethyl Acetate or Dichloromethane. Wash the organic layer with brine, dry over

 , and concentrate.^[2]
- Purification: Purify via fractional distillation under reduced pressure or silica gel column chromatography (Gradient: Hexanes/Ethyl Acetate) to separate the mono-fluoro product from trace di-fluoro impurities.

Synthesis Workflow Diagram



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Figure 2: Synthesis workflow for **4-Chloro-6-fluoropicolinonitrile** via controlled Halex reaction.

Applications in Drug & Agrochemical Discovery

This molecule serves as a versatile scaffold ("building block") because it allows for sequential functionalization:

- Step 1 (at C6): Introduction of complex amines, ethers, or chiral auxiliaries by displacing the labile fluorine.
- Step 2 (Coupling at C4): The remaining chlorine atom at C4 can undergo Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl

groups.[1]

- Step 3 (Nitrile Manipulation): The nitrile group can be hydrolyzed to an acid/amide or reduced to an amine, providing access to diverse pharmacophores.

Example Use Case: Synthesis of Arylpicolinate Herbicides (e.g., Florpyrauxifen analogs), where the C6 position is often substituted with a specific aryl or amino group to tune selectivity and potency.

Safety & Handling

- Hazard Classification: Acute Toxic (Oral/Inhalation), Skin Irritant, Eye Irritant.
- GHS Signal Word: WARNING or DANGER (depending on concentration/purity).
- Handling:
 - Operate in a well-ventilated fume hood.[1]
 - Wear nitrile gloves and chemical safety goggles.
 - Avoid contact with strong acids (potential release of HCN if nitrile is compromised, though unlikely under standard conditions) and strong oxidizers.
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile or degradation of the halides.

References

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- ChemSrc. (2025).[3] **4-Chloro-6-fluoropicolinonitrile** CAS 1807267-53-3 Properties. Retrieved from [\[Link\]](#)
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